molecular formula C19H16N2O2 B398399 N-(9-ethyl-9H-carbazol-3-yl)-2-furamide

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide

Cat. No.: B398399
M. Wt: 304.3g/mol
InChI Key: BMWOLMXPIMAROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is a compound that combines a carbazole moiety with a furan ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of a furan ring into the structure can enhance the compound’s properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized derivatives of the furan ring.

    Reduction: Formation of reduced derivatives of the carbazole moiety.

    Substitution: Formation of substituted carbazole or furan derivatives.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is unique due to the presence of both carbazole and furan moieties in its structure. This combination can enhance its biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22)

InChI Key

BMWOLMXPIMAROR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.